N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide belongs to the thienopyrimidine-acetamide class of heterocyclic compounds. Its core structure comprises a thieno[3,2-d]pyrimidin-4-one scaffold substituted at position 3 with a 3,4-dimethylbenzyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 3-acetylphenyl group. The compound’s design emphasizes electronic modulation (via the acetyl group) and steric bulk (via dimethylbenzyl), which may influence solubility, target binding, or metabolic stability .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-15-7-8-18(11-16(15)2)13-28-24(31)23-21(9-10-32-23)27-25(28)33-14-22(30)26-20-6-4-5-19(12-20)17(3)29/h4-12H,13-14H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVNVBITESTPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the acetylphenyl group with the intermediate product using a suitable coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylphenyl or dimethylbenzyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Modifications and Substituent Variations
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations:
- Thienopyrimidine Core Modifications: The target compound’s 3,4-dimethylbenzyl substituent provides steric bulk and lipophilicity, contrasting with the 3,5,6-trimethyl group in or the pyrido-fused system in . Such modifications influence molecular planarity and interaction with hydrophobic binding pockets. The ethyl and dimethyl groups in may enhance metabolic stability compared to the target’s benzyl group, though this requires experimental validation.
- Acetamide Side Chain Variations: Electron-withdrawing groups (e.g., 3-fluoro-4-methylphenyl in or 2-chloro-4-methylphenyl in ) could alter electronic density and hydrogen-bonding capacity versus the acetyl group in the target compound.
Spectral Data and Characterization
- 1H-NMR Profiles: The target compound’s absence of reported NMR data limits direct comparison, but analogs like show characteristic acetamide NH signals (δ ~10.33) and aromatic proton resonances (δ 7.75 for sulfonamide phenyl). Thienopyrimidine methyl groups typically appear near δ 2.0–2.5 .
- Mass Spectrometry :
- The target’s molecular weight can be estimated to exceed 500 Da based on structural complexity, whereas has a lower mass (299.34 [M+H]+) due to a simpler scaffold.
Biological Activity
N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique molecular structure that suggests potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several notable structural components:
- Acetylphenyl group : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
- Thieno[3,2-d]pyrimidin-2-yl moiety : Implicated in various biological activities, including enzyme inhibition.
- Dimethylbenzyl group : Enhances the compound's interaction with biological targets.
This compound is believed to exert its biological effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, altering their conformation and function.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anticancer Activity : Preliminary screening indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was shown to inhibit cell proliferation in breast and lung cancer models (Fayad et al., 2019) .
- Antimicrobial Properties : Research has suggested that the compound possesses antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anti-inflammatory Effects : In vitro studies indicated that the compound could reduce inflammatory markers in cultured cells, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Screening
A study conducted by Fayad et al. (2019) utilized multicellular spheroids to assess the anticancer properties of various compounds, including this compound. The results demonstrated significant cytotoxicity at micromolar concentrations against breast cancer cells.
Case Study 2: Enzyme Inhibition
In a separate investigation focused on enzyme kinetics, it was found that this compound effectively inhibited the activity of certain kinases involved in cancer progression. The IC50 values were determined through dose-response curves, revealing promising inhibitory effects.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
